N-benzyl-2-(4-fluorophenyl)ethanamine
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Overview
Description
N-benzyl-2-(4-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a fluorophenyl group attached to the ethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenyl)ethanamine typically involves the reaction of benzyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)ethanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-fluorophenyl)ethanamine
- N-(4-fluorobenzyl)-2-(2-fluorophenyl)ethanamine
Uniqueness
N-benzyl-2-(4-fluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCXPWUESCUNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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